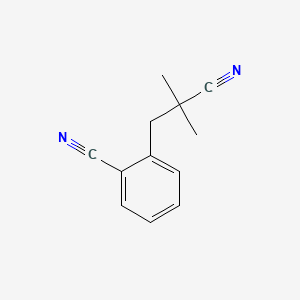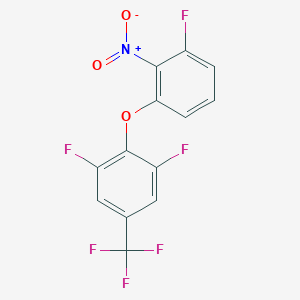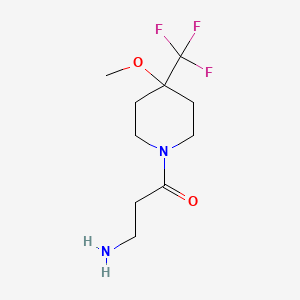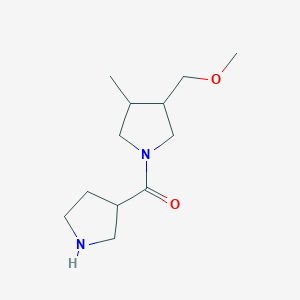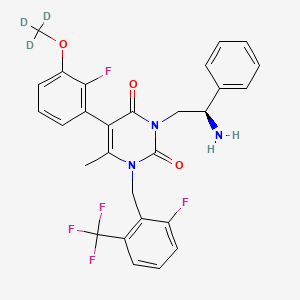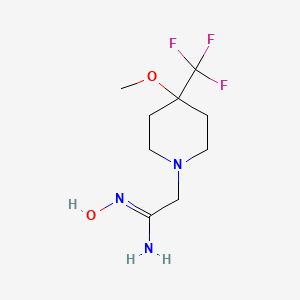
(Z)-N'-hydroxy-2-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N’-hydroxy-2-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide is a complex organic compound with a unique structure that includes a piperidine ring substituted with methoxy and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the piperidine ring, introduction of the methoxy and trifluoromethyl groups, and the final formation of the acetimidamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability, safety, and environmental impact. Advanced techniques such as automated synthesis and real-time monitoring may be employed to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-N’-hydroxy-2-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its interactions with biological molecules and its potential effects on cellular processes. Its structural features make it a candidate for investigating enzyme inhibition, receptor binding, and other biochemical activities.
Medicine
In medicine, (Z)-N’-hydroxy-2-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide may be explored for its therapeutic potential. Researchers may investigate its efficacy and safety as a drug candidate for treating various diseases, including cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings. Its unique properties can contribute to the enhancement of material performance, including durability, stability, and resistance to environmental factors.
Mecanismo De Acción
The mechanism of action of (Z)-N’-hydroxy-2-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (Z)-N’-hydroxy-2-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide include other piperidine derivatives with different substituents. Examples include:
- 4-methoxy-4-(trifluoromethyl)piperidine
- N-hydroxy-2-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)acetamide
- 2-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)acetohydroxamic acid
Uniqueness
The uniqueness of (Z)-N’-hydroxy-2-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C9H16F3N3O2 |
|---|---|
Peso molecular |
255.24 g/mol |
Nombre IUPAC |
N'-hydroxy-2-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]ethanimidamide |
InChI |
InChI=1S/C9H16F3N3O2/c1-17-8(9(10,11)12)2-4-15(5-3-8)6-7(13)14-16/h16H,2-6H2,1H3,(H2,13,14) |
Clave InChI |
ICYBXONGISZALI-UHFFFAOYSA-N |
SMILES isomérico |
COC1(CCN(CC1)C/C(=N/O)/N)C(F)(F)F |
SMILES canónico |
COC1(CCN(CC1)CC(=NO)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13427460.png)

![N-[(Benzyloxy)carbonyl]phenylalanyltyrosine](/img/structure/B13427477.png)


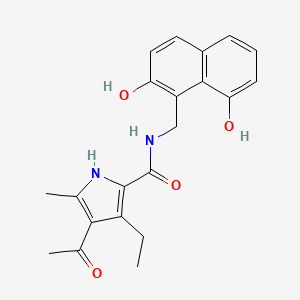
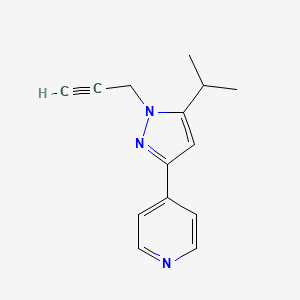
![tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamothioylamino]ethyl]carbamate](/img/structure/B13427495.png)
